![molecular formula C11H14N2O B2865086 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 2251054-26-7](/img/structure/B2865086.png)
8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
Synthesis Analysis
A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .Molecular Structure Analysis
The molecular structure of THIQ analogs is complex and diverse . The core scaffold of these compounds is constructed using various synthetic strategies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of THIQ analogs are complex and involve multiple steps . The cyclization of an N-acyl derivative of β-phenylethylamine is a key step in the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of THIQ analogs can vary widely depending on the specific compound . For example, 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has a melting point of 108 - 110 °C, a pH value of 7.1 (100 g/l, H₂O, 20 °C) (slurry), and a solubility of 56 g/l .Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
The compound can be used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, can be applied for this purpose . These derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Anti-Inflammatory Applications
Tetrahydroisoquinoline derivatives, which can be synthesized using 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have shown potential in the development of anti-inflammatory drugs .
Anti-Viral Applications
These derivatives have also been used in the development of anti-viral compounds . This makes the compound a valuable resource in the fight against various viral diseases.
Anti-Fungal Applications
The anti-fungal properties of the tetrahydroisoquinoline derivatives make them useful in the development of treatments for fungal infections .
Anti-Cancer Applications
The compound can also be used in the synthesis of anti-cancer compounds . This is particularly important in the ongoing global efforts to find effective treatments for various types of cancer.
Treatment of Neurodegenerative Disorders
Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative disorders . This includes conditions such as Parkinson’s disease , making the compound a valuable resource in neurological research.
Energy Homeostasis and Immuno-Oncology
The compound can be used in the development of selective AMPD2 inhibitors, which are thought to play an important role in energy homeostasis and immuno-oncology .
Synthesis of Indole Derivatives
The compound can also be used in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids and have various biologically vital properties .
Safety And Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of these compounds and their applications in treating various diseases .
properties
IUPAC Name |
8-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHRNCFYGJKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CC=C2)N)C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.